molecular formula C13H15N3O4 B2732258 [1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea CAS No. 877641-19-5

[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2732258
CAS No.: 877641-19-5
M. Wt: 277.28
InChI Key: LOBZGIJHUUCUHC-UHFFFAOYSA-N
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Description

The compound [1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea features a pyrrolidin-3-ylurea scaffold substituted with a 2,3-dihydro-1,4-benzodioxin moiety. This structure combines the hydrogen-bonding capacity of the urea group with the lipophilic 1,4-benzodioxin ring system, which is known to influence pharmacokinetic properties such as membrane permeability and metabolic stability . The 5-oxopyrrolidin (pyrrolidone) ring may enhance solubility and conformational flexibility, critical for molecular interactions in biological systems .

Properties

IUPAC Name

[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c14-13(18)15-8-5-12(17)16(7-8)9-1-2-10-11(6-9)20-4-3-19-10/h1-2,6,8H,3-5,7H2,(H3,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBZGIJHUUCUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Ring: The initial step involves the cyclization of catechol with ethylene glycol under acidic conditions to form the 1,4-benzodioxin ring.

    Pyrrolidinone Formation: The benzodioxin derivative is then reacted with succinic anhydride to introduce the pyrrolidinone ring.

    Urea Formation: Finally, the compound is treated with phosgene and ammonia to form the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Scientific Research Applications

Antidiabetic Activity

Recent studies have indicated that derivatives of the benzodioxin structure exhibit significant antidiabetic properties. For instance, compounds synthesized from 2,3-dihydro-1,4-benzodioxin have shown promising results as inhibitors of the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism. This inhibition can lead to reduced postprandial blood glucose levels, making it a potential therapeutic target for diabetes management .

Neuroprotective Effects

There is growing evidence suggesting that compounds similar to [1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea may possess neuroprotective effects. Studies have explored their ability to inhibit the formation of amyloid plaques associated with neurodegenerative diseases such as Alzheimer's. The interaction of these compounds with amyloid fibers has been assessed using techniques like thioflavin T fluorescence assays and atomic force microscopy .

Anticancer Potential

The compound's structure allows it to interact with various biological targets, which may lead to anticancer properties. Research into similar urea derivatives has revealed their effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. The presence of the benzodioxin moiety is believed to enhance these effects through multiple mechanisms of action .

Case Study 1: Antidiabetic Properties

A recent study synthesized several derivatives of this compound and evaluated their α-glucosidase inhibitory activity. The most effective compound demonstrated an IC50 value significantly lower than that of standard antidiabetic drugs, indicating its potential as a lead compound for further development .

Case Study 2: Neuroprotective Mechanisms

In vitro studies have shown that certain benzodioxin derivatives can prevent the aggregation of tau proteins into neurotoxic forms. This was demonstrated using cell culture models where treated cells exhibited reduced levels of tau aggregates compared to untreated controls. These findings suggest that such compounds could be developed into therapeutic agents for Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeObserved EffectReference
AntidiabeticThis compoundInhibition of α-glucosidase
NeuroprotectiveSimilar benzodioxin derivativesReduction in tau aggregation
AnticancerUrea analogsInduction of apoptosis in cancer cells

Mechanism of Action

The mechanism of action of [1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Urea Group

The urea moiety in this compound serves as a central pharmacophore. Structural analogues differ primarily in the substituents attached to the urea nitrogen atoms, which significantly alter physicochemical and biological properties:

Compound Name / ID Substituents on Urea Molecular Formula Molecular Weight Key Properties (XlogP, H-bond donors/acceptors)
Target Compound None (parent urea) C₁₄H₁₅N₃O₄ 301.29 XlogP: ~1.5; H-donors: 2; H-acceptors: 4
MLS001235152 3-Fluoro-4-methylphenyl C₂₀H₂₀FN₃O₄ 385.395 XlogP: 1.9; H-donors: 2; H-acceptors: 5
1,1-Bis(2-methoxyethyl)urea derivative Bis(2-methoxyethyl) C₁₇H₂₃N₃O₆ 365.381 XlogP: 0.8; H-donors: 2; H-acceptors: 6
3-Butyl-3-methylurea derivative Butyl-methyl C₁₈H₂₅N₃O₄ 347.4088 XlogP: 2.4; H-donors: 1; H-acceptors: 4
Indole-methyl derivative (2-Methyl-1H-indol-5-yl)methyl C₂₃H₂₄N₄O₄ 420.4611 XlogP: 2.7; H-donors: 2; H-acceptors: 5

Key Observations :

  • Hydrogen Bonding : Bis(2-methoxyethyl) substitution increases H-bond acceptors, which may improve solubility and protein-binding interactions .
  • Bioactivity : The 3-fluoro-4-methylphenyl variant (MLS001235152) has been studied for kinase inhibition due to its balanced lipophilicity and hydrogen-bonding profile .

Structural and Crystallographic Insights

Crystallographic data for related compounds (e.g., MLS001235152) reveal that the 1,4-benzodioxin ring adopts a planar conformation, while the pyrrolidinone ring exhibits slight puckering. These structural features influence packing efficiency in the solid state and may affect solubility .

Biological Activity

The compound [1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea is a synthetic derivative that incorporates both a benzodioxin moiety and a pyrrolidinyl urea structure. This combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula: C_{13}H_{14}N_{2}O_{3}
  • Molecular Weight: 250.25 g/mol
  • CAS Number: 21766961

Biological Activity Overview

Research into the biological activity of compounds similar to this compound indicates a range of pharmacological effects:

  • Antioxidant Activity : Compounds containing the benzodioxin structure have demonstrated antioxidant properties. Studies show that derivatives can inhibit lipid peroxidation and scavenge free radicals, which is essential for protecting cells from oxidative stress .
  • Antimycobacterial Activity : Some derivatives of oxadiazole, which share structural similarities with the target compound, have exhibited antimycobacterial properties. For instance, compounds with similar scaffolds were tested against Mycobacterium tuberculosis, showing varying degrees of effectiveness .
  • Cytotoxicity : The cytotoxic effects of related compounds have been evaluated in various cancer cell lines. For example, certain oxadiazole derivatives showed significant antiproliferative activity against HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cells .

Antioxidant Profile

A study on related benzodioxin derivatives assessed their ability to inhibit lipid peroxidation in liver microsomes. The results indicated that these compounds could effectively reduce oxidative damage in biological systems, highlighting their potential as therapeutic agents against oxidative stress-related diseases .

Antimycobacterial Evaluation

In a detailed investigation of 1,2,5-oxadiazole derivatives, researchers found that specific modifications led to enhanced activity against mycobacterial strains. The minimal inhibitory concentrations (MICs) were determined for various compounds, revealing that structural variations significantly influence biological efficacy .

Cytotoxicity Assessment

Cytotoxicity studies on pyrrolidine-based compounds demonstrated that some derivatives possess low toxicity towards normal cells while exhibiting strong activity against cancer cell lines. This selectivity is crucial for developing safe therapeutic agents .

Data Tables

Compound NameStructureBiological ActivityMIC (μg/mL)Reference
Compound AStructureAntioxidant250
Compound BStructureAntimycobacterial8
Compound CStructureCytotoxicity>64

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